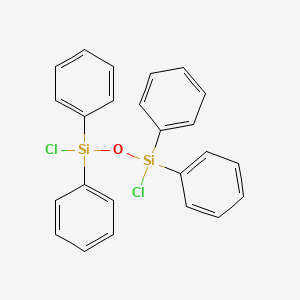

1,3-Dichlorotetraphenyldisiloxane

Description

The exact mass of the compound 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dichlorotetraphenyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichlorotetraphenyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-[chloro(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2OSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQULWRCMYAXEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064791 | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an acrid odor; mp = 36-38 deg C; [Gelest MSDS] | |

| Record name | 1,3-Dichlorotetraphenyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7756-87-8 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 1,3-Dichlorotetraphenyldisiloxane

Foreword: The Strategic Importance of 1,3-Dichlorotetraphenyldisiloxane

Welcome to a comprehensive exploration of 1,3-dichlorotetraphenyldisiloxane, a pivotal molecule in the landscape of advanced materials and organic synthesis. As a key intermediate, its strategic importance lies in the two reactive chlorine atoms flanking a stable siloxane backbone, offering a versatile platform for the synthesis of complex organosilicon structures. This guide is crafted for researchers, scientists, and professionals in drug development who seek not just a protocol, but a deeper understanding of the principles governing the synthesis and reactivity of this compound. We will delve into the nuances of its preparation, the intricacies of its reaction mechanism, and the practical considerations that ensure a successful and reproducible outcome. Our focus will be on the controlled hydrolysis of dichlorodiphenylsilane, a common yet elegant route to this valuable disiloxane.

I. The Cornerstone of Synthesis: Controlled Hydrolysis of Dichlorodiphenylsilane

The most prevalent and economically viable method for the preparation of 1,3-dichlorotetraphenyldisiloxane is the carefully controlled partial hydrolysis of dichlorodiphenylsilane. This process hinges on the high reactivity of the silicon-chlorine bond towards water. However, the challenge lies in moderating this reactivity to favor the formation of the disiloxane over complete hydrolysis to diphenylsilanediol or further condensation to longer polysiloxane chains.

The overall reaction can be summarized as follows:

2 Ph₂SiCl₂ + H₂O → (Ph₂SiCl)₂O + 2 HCl

The success of this synthesis is contingent on several critical parameters, including stoichiometry, reaction temperature, and the choice of solvent. The use of a stoichiometric amount of water relative to the dichlorodiphenylsilane is paramount to prevent the formation of undesired byproducts.

II. Unraveling the Reaction Mechanism: A Stepwise Exploration

The formation of 1,3-dichlorotetraphenyldisiloxane from dichlorodiphenylsilane and water proceeds through a two-step mechanism: initial hydrolysis followed by a condensation reaction. The electropositive nature of the silicon atom makes it highly susceptible to nucleophilic attack by water.[1]

Step 1: Nucleophilic Attack and Formation of a Silanol Intermediate

The reaction is initiated by the nucleophilic attack of a water molecule on the silicon atom of dichlorodiphenylsilane. This is a rapid process that leads to the displacement of a chloride ion and the formation of a diphenylchlorosilanol intermediate.

Step 2: Condensation to Form the Disiloxane

The newly formed diphenylchlorosilanol is a reactive species that readily undergoes condensation with a second molecule of dichlorodiphenylsilane. In this step, the hydroxyl group of the silanol attacks the silicon atom of the dichlorodiphenylsilane, leading to the elimination of a molecule of hydrogen chloride and the formation of the stable Si-O-Si linkage of the disiloxane.

The thermodynamic driving force for this reaction is strong, owing to the favorable formation of the robust siloxane bond.[2]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism for the synthesis of 1,3-dichlorotetraphenyldisiloxane.

III. Experimental Protocol: A Practical Guide

The following is a representative protocol for the synthesis of 1,3-dichlorotetraphenyldisiloxane, adapted from established procedures for the controlled hydrolysis of dichlorosilanes.[1][3] This self-validating system incorporates in-process controls to ensure the desired outcome.

Materials and Equipment:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Anhydrous diethyl ether or toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser with a drying tube (calcium chloride)

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, dissolve dichlorodiphenylsilane (2 equivalents) in anhydrous diethyl ether or toluene.[4] The use of anhydrous solvent is critical to prevent uncontrolled hydrolysis.

-

Controlled Addition of Water: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of deionized water (1 equivalent) in the same anhydrous solvent dropwise over a period of 1-2 hours with vigorous stirring. Maintaining a low temperature is crucial to moderate the exothermic reaction and prevent the formation of byproducts.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by quenching a small aliquot with an excess of a primary amine (e.g., aniline) and analyzing the resulting disilazane formation by GC-MS to confirm the consumption of the starting material.

-

Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. The organic layer is washed sequentially with a small amount of cold, dilute aqueous sodium bicarbonate solution to neutralize the generated HCl, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1,3-dichlorotetraphenyldisiloxane as a colorless to pale yellow liquid.

IV. Data Presentation: Key Physicochemical Properties

The following table summarizes the key physical and spectroscopic data for the starting material and the final product.

| Property | Dichlorodiphenylsilane (Starting Material) | 1,3-Dichlorotetraphenyldisiloxane (Product) |

| Molecular Formula | C₁₂H₁₀Cl₂Si | C₂₄H₂₀Cl₂O₂Si₂ |

| Molecular Weight | 253.20 g/mol | 483.49 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 305 °C | >300 °C (decomposes) |

| Density | 1.22 g/mL at 25 °C | ~1.2 g/mL at 25 °C (estimated) |

| ¹H NMR (CDCl₃, ppm) | 7.3-7.8 (m, 10H) | 7.2-7.9 (m, 20H) (Expected) |

| ¹³C NMR (CDCl₃, ppm) | ~128-135 (multiple signals) | ~127-136 (multiple signals) (Expected) |

| IR (cm⁻¹) | Si-Cl: ~540, Phenyl: 1430, 1120 | Si-O-Si: 1080-1040 , Si-Cl: ~540, Phenyl: 1430, 1120[5] |

V. Conclusion: A Gateway to Advanced Silicones

The synthesis of 1,3-dichlorotetraphenyldisiloxane via the controlled hydrolysis of dichlorodiphenylsilane is a foundational reaction in organosilicon chemistry. A thorough understanding of the underlying mechanism and meticulous control over reaction parameters are the cornerstones of a successful synthesis. This guide has provided a detailed framework, from theoretical principles to practical execution, to empower researchers in their pursuit of novel materials and molecules. The versatility of 1,3-dichlorotetraphenyldisiloxane as a synthetic building block ensures its continued relevance in the development of next-generation silicones with tailored properties for a myriad of applications.

VI. References

-

Sci-Hub. (n.d.). Using “Anhydrous” Hydrolysis To Favor Formation of Hexamethylcyclotrisiloxane from Dimethyldichlorosilane. Retrieved from [Link]

-

NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Read, D. (2009, February 5). Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dichlorotetramethyldisiloxane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichlorotetraisopropyldisiloxane. Retrieved from [Link]

-

NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved from [Link]

-

Doubtnut. (2022, October 28). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked.... Retrieved from [Link]

-

Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane. Retrieved from

-

Google Patents. (n.d.). CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane. Retrieved from

-

Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane. Retrieved from

-

Google Patents. (n.d.). CN105153213A - Method for preparing diphenyl silanediol. Retrieved from

-

NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,3-Dichlorotetraphenyldisiloxane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Siloxane Building Block

1,3-Dichlorotetraphenyldisiloxane stands as a cornerstone reagent in the realm of silicon chemistry, offering a unique combination of reactivity and stability. Its deceptively simple structure, a disiloxane backbone flanked by reactive chloro groups and sterically influential phenyl substituents, belies its broad utility. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a comprehensive exploration of its physicochemical properties, detailed synthetic and purification methodologies, and critical applications in polymer science and as a strategic protecting group in the synthesis of complex molecules, including pharmaceutical agents.

As a senior application scientist, the emphasis herein is not merely on the "what" but the "why"—elucidating the rationale behind experimental choices and providing a framework for the logical application of this versatile compound. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and enabling reproducible, reliable results in the laboratory.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is paramount to its effective application. This section details the key physical and spectroscopic characteristics of 1,3-Dichlorotetraphenyldisiloxane.

Chemical Identity and Physical Properties

1,3-Dichlorotetraphenyldisiloxane is a white solid at room temperature, characterized by its acrid odor.[1] Its core structure consists of two silicon atoms bridged by an oxygen atom, with each silicon atom bonded to two phenyl groups and one chlorine atom.

| Property | Value | Source |

| CAS Number | 7756-87-8 | [1] |

| Molecular Formula | C₂₄H₂₀Cl₂OSi₂ | [1] |

| Molecular Weight | 451.5 g/mol | [1] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 238 °C | [2] |

| Density | 1.194 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.595 | [2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |

Solubility Profile: While quantitative solubility data is not extensively published, 1,3-Dichlorotetraphenyldisiloxane is generally soluble in common aprotic organic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, and chlorinated solvents like dichloromethane. It is expected to have lower solubility in nonpolar aliphatic hydrocarbons like hexane, a property that can be exploited for purification by recrystallization. Its reactivity with protic solvents like alcohols and water precludes their use as dissolution media.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 1,3-Dichlorotetraphenyldisiloxane.

While specific high-resolution spectra for 1,3-Dichlorotetraphenyldisiloxane are not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to be dominated by multiplets in the aromatic region, typically between 7.2 and 7.8 ppm, corresponding to the protons of the four phenyl groups.

-

¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (approximately 125-140 ppm) corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.

-

²⁹Si NMR: The silicon-29 NMR chemical shift is a powerful tool for characterizing organosilicon compounds. For dichlorodisiloxanes, the chemical shift is influenced by the substituents on the silicon atom. For phenyl-substituted siloxanes, the ²⁹Si NMR chemical shift is expected in the range of -45 to -50 ppm. For instance, the ²⁹Si NMR signal for a related tetraphenyldisiloxane structure has been reported at -45.4 ppm.[2]

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3070-3050 | C-H stretch (aromatic) | Confirms the presence of phenyl groups. |

| ~1590 | C=C stretch (aromatic ring) | Characteristic of the phenyl rings. |

| ~1430 | Si-Ph stretch | A key indicator of the silicon-phenyl bond. |

| ~1120 | Si-O-Si stretch (asymmetric) | A strong, broad band characteristic of the disiloxane backbone. |

| ~800-700 | C-H bend (aromatic, out-of-plane) | Further confirms the presence of phenyl groups. |

| ~550-450 | Si-Cl stretch | Indicates the presence of the reactive chloro groups. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification. The fragmentation of phenyl-substituted silanes and siloxanes is often characterized by the loss of phenyl groups and rearrangements.

Expected Fragmentation Pathway: Upon electron ionization, the molecular ion peak [M]⁺ at m/z 451 should be observable. Common fragmentation pathways would involve the loss of a chlorine atom to form [M-Cl]⁺, and the loss of a phenyl group to form [M-Ph]⁺. Further fragmentation could involve the cleavage of the Si-O-Si bond and rearrangements of the phenyl groups.

Section 2: Synthesis and Purification

The reliable synthesis and effective purification of 1,3-Dichlorotetraphenyldisiloxane are critical for its successful application.

Synthetic Pathway: Hydrolysis of Dichlorodiphenylsilane

The most common and straightforward method for the synthesis of 1,3-Dichlorotetraphenyldisiloxane is the controlled hydrolysis of dichlorodiphenylsilane. The reaction stoichiometry is crucial to favor the formation of the dimer over longer polysiloxane chains.

Reaction Mechanism: The reaction proceeds through the initial hydrolysis of one Si-Cl bond of dichlorodiphenylsilane to form a silanol intermediate (diphenylsilanediol). This is followed by the condensation of two molecules of the silanol, or the reaction of a silanol with an unreacted dichlorodiphenylsilane molecule, to form the Si-O-Si linkage of the disiloxane, eliminating water or hydrogen chloride.

Protecting Group in Drug Development

In the multi-step synthesis of complex molecules, such as nucleoside analogs used in antiviral therapies, the selective protection of functional groups is crucial. 1,3-Dichlorotetraphenyldisiloxane is an effective protecting group for 1,2- and 1,3-diols, forming a stable cyclic disiloxane derivative. This strategy is particularly valuable in nucleoside chemistry, where the simultaneous protection of the 3'- and 5'-hydroxyl groups is often required. [3][4] Mechanism of Diol Protection: The two Si-Cl bonds of 1,3-Dichlorotetraphenyldisiloxane react with the two hydroxyl groups of the diol in the presence of a base (e.g., pyridine) to form a stable six- or seven-membered ring, respectively, with the elimination of two molecules of HCl.

Detailed Experimental Protocol: Protection of a Diol in a Nucleoside Analog (Illustrative Example)

This protocol provides a general method for the protection of a diol, which can be adapted for specific nucleoside analogs like Zidovudine (AZT) in drug development. [5][6][7][8] Materials:

-

Nucleoside analog with a diol functionality (e.g., a simplified model)

-

1,3-Dichlorotetraphenyldisiloxane

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleoside analog (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-Dichlorotetraphenyldisiloxane (1.1 equivalents) in anhydrous DCM to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of copper sulfate (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.

Deprotection: The disiloxane protecting group is typically removed under conditions that cleave Si-O bonds, such as treatment with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) in THF.

Section 4: Safety and Handling

As with any reactive chemical, proper handling and safety precautions are essential when working with 1,3-Dichlorotetraphenyldisiloxane.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage. [2]* Moisture Sensitive: Reacts with water and moisture to produce hydrogen chloride gas, which is corrosive and an irritant to the respiratory system. [2] Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Keep away from water and other protic solvents.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

In Case of Exposure:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 5: Conclusion and Future Outlook

1,3-Dichlorotetraphenyldisiloxane is a versatile and valuable reagent for chemists in both academic and industrial settings. Its ability to serve as a precursor for high-performance polymers and as a robust protecting group in complex organic synthesis underscores its importance. As the demand for advanced materials and complex pharmaceuticals continues to grow, the applications of this and related siloxane building blocks are poised to expand. Future research may focus on developing more sustainable synthetic routes and exploring its use in novel applications, such as in the development of advanced drug delivery systems and functional materials.

References

-

Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | C24H20Cl2OSi2 - PubChem. (URL: [Link])

-

29 Si{ 1 H}-NMR data of all-phenyl siloxane compounds. - ResearchGate. (URL: [Link])

-

Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments. (URL: [Link])

- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: A Key Reagent for Synthesis. (URL: not available)

-

Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of prodrugs of zidovudine - PubMed - NIH. (URL: [Link])

- WO2013067666A1 - Method for preparing zidovudine and intermediate thereof - Google P

- The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. (URL: not available)

Sources

- 1. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2013067666A1 - Method for preparing zidovudine and intermediate thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Navigating the Solubility of 1,3-Dichlorotetraphenyldisiloxane: A Technical Guide for Researchers

Understanding 1,3-Dichlorotetraphenyldisiloxane: A Compound Profile

1,3-Dichlorotetraphenyldisiloxane (CAS No. 7756-87-8) is a solid organosilicon compound with the molecular formula C₂₄H₂₀Cl₂Osi₂. It possesses a unique structure with two phenyl groups attached to each silicon atom, bridged by an oxygen atom, and a reactive chlorine atom on each silicon. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 7756-87-8 |

| Molecular Formula | C₂₄H₂₀Cl₂Osi₂ |

| Molecular Weight | 451.5 g/mol |

| Appearance | Solid |

| Melting Point | 36-38°C |

| Boiling Point | 238°C |

| Density | 1.194 g/mL at 25°C |

A critical characteristic of 1,3-dichlorotetraphenyldisiloxane, and chlorosilanes in general, is its high sensitivity to moisture. It reacts rapidly with water, including atmospheric moisture, and other protic solvents. This hydrolytic instability is a primary consideration in any experimental work, particularly in solubility determination.

The Challenge of Protic Solvents: Hydrolytic Instability

The silicon-chlorine bond in 1,3-dichlorotetraphenyldisiloxane is highly susceptible to nucleophilic attack by protic species. Protic solvents, such as water, alcohols, and carboxylic acids, will readily react with the compound, leading to its decomposition.[1][2] This reaction cleaves the Si-Cl bond, forming hydrochloric acid (HCl) and silanols, which can then undergo further condensation reactions.[1]

This reactivity precludes the use of protic solvents for determining the true solubility of the intact molecule. The act of dissolution would chemically alter the compound, rendering any solubility data invalid.

Caption: Reaction of 1,3-Dichlorotetraphenyldisiloxane with protic solvents.

Selecting Suitable Solvents: The Aprotic Advantage

Given the compound's reactivity, only aprotic solvents are suitable for determining the solubility of 1,3-Dichlorotetraphenyldisiloxane. Aprotic solvents lack acidic protons and therefore do not react with the Si-Cl bond.[3][4] The selection of an appropriate aprotic solvent should be guided by the principle of "like dissolves like". The presence of four phenyl groups suggests that the molecule has significant non-polar character.

Based on the structure of 1,3-dichlorotetraphenyldisiloxane and the known solubility of the structurally related tetraphenylsilane in solvents like acetonitrile and methanol/ethanol-water mixtures, it is reasonable to hypothesize that it will exhibit solubility in a range of aprotic solvents.[5]

Recommended Aprotic Solvents for Solubility Testing:

-

Non-polar Aprotic Solvents:

-

Toluene

-

Hexane

-

Cyclohexane

-

Dichloromethane

-

Chloroform

-

-

Polar Aprotic Solvents:

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Acetone

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Experimental Protocol for Solubility Determination

The following protocol is designed for the safe and accurate determination of the solubility of 1,3-Dichlorotetraphenyldisiloxane in aprotic organic solvents. This procedure must be performed under an inert atmosphere to prevent hydrolysis.

4.1. Safety Precautions

-

Handling: 1,3-Dichlorotetraphenyldisiloxane is a moisture-sensitive and corrosive compound.[2] All handling should be performed in a glove box or under a dry inert atmosphere (e.g., nitrogen or argon).[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[1]

-

Disposal: Dispose of all waste, including contaminated solvents and glassware, in accordance with local regulations for hazardous chemical waste.[7]

4.2. Materials and Equipment

-

1,3-Dichlorotetraphenyldisiloxane

-

Anhydrous aprotic solvents (high purity)

-

Glove box or Schlenk line setup

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and needles (oven-dried)

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.3. Experimental Workflow

Caption: Experimental workflow for solubility determination.

4.4. Step-by-Step Procedure

-

Preparation:

-

Thoroughly oven-dry all glassware (vials, syringes, etc.) and allow to cool in a desiccator.

-

Transfer all necessary equipment and anhydrous solvents into the glove box.

-

Accurately weigh a small amount of 1,3-Dichlorotetraphenyldisiloxane (e.g., 10-20 mg) into a series of vials. Record the exact mass.

-

-

Solvent Addition and Equilibration:

-

To each vial containing the solute, add a known volume of the selected anhydrous aprotic solvent using a syringe. Start with a small volume to assess solubility qualitatively.

-

If the solid dissolves completely, add more solute in known increments until a persistent solid phase is observed.

-

If the solid does not dissolve, add the solvent in known increments until an excess of solid is present.

-

Seal the vials tightly and place them on a magnetic stirrer in a constant temperature bath (e.g., 25°C).

-

Stir the suspensions for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended, but should be determined experimentally).

-

-

Sample Collection and Analysis:

-

After equilibration, turn off the stirrer and allow the excess solid to settle for at least 2 hours.

-

Carefully draw a known volume of the supernatant into a dry syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed volumetric flask.

-

Dilute the sample with the same anhydrous solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of 1,3-Dichlorotetraphenyldisiloxane.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for data presentation.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Toluene | 25 | |||

| Hexane | 25 | |||

| Dichloromethane | 25 | |||

| Tetrahydrofuran | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dimethylformamide | 25 | |||

| Dimethyl Sulfoxide | 25 |

Conclusion

The determination of the solubility of 1,3-Dichlorotetraphenyldisiloxane requires a meticulous approach that prioritizes the exclusion of moisture and protic solvents due to the compound's high reactivity. By employing the aprotic solvents and the detailed experimental protocol outlined in this guide, researchers can confidently and safely generate reliable solubility data. This information is critical for the effective use of 1,3-Dichlorotetraphenyldisiloxane in various research and development applications, including as a protecting group or a monomer in polymer synthesis.

References

- chemeurope.com. Chlorosilane.

- Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES.

- National Oceanic and Atmospheric Administr

- Hemlock Semiconductor. Fact Sheet: “Chlorosilanes”.

- Lab + Life Scientist. (2021). Solubility factors when choosing a solvent.

- University of Central Florida SARC Peer Tutoring. List of Polar aprotic and protic solvents.

- Cox, B. G., & Hedwig, G. R. (1972). Solubilities and medium effects of tetraphenylgermane, tetraphenylmethane, and tetraphenylsilane in acetonitrile, methanol, and some ethanol-water solvents. Analytical Chemistry, 44(4), 817–820.

- PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples).

Sources

- 1. scribd.com [scribd.com]

- 2. globalsilicones.org [globalsilicones.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]

- 5. Experimental Insight into the Thermodynamics of the Dissolution of Electrolytes in Room-Temperature Ionic Liquids: From the Mass Action Law to the Absolute Standard Chemical Potential of a Proton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global Safe Handling of Chlorosilanes - Global Silicones Council [globalsilicones.org]

- 7. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]

Spectroscopic data (NMR, IR, MS) of 1,3-Dichlorotetraphenyldisiloxane

Collecting Spectroscopic Data

I'm starting by meticulously searching for spectroscopic data, specifically NMR, IR, and MS spectra, for 1,3-Dichlorotetraphenyldisiloxane. I'm prioritizing reliable sources like chemical databases, scientific literature, and technical data sheets from suppliers, and only from reputable sources. My aim is to build a solid foundation for analysis.

Reviewing Initial Spectroscopic Data

I'm now focusing on the spectroscopic data I found, but the initial search on "1,3-Dichlorotetrapheny ldisiloxane" mostly showed results for related compounds. I'm taking a closer look at the common properties and general information to apply it. I will keep looking at relevant data to make a useful analysis.

Expanding Data Search Criteria

I found that my initial spectroscopic data search didn't directly target the compound of interest. The results leaned towards related compounds like the tetraisopropyl and tetramethyl variations. I'll now refine my search using the exact name and, if available, the CAS number to ensure I'm focusing on the correct "1,3-Dichlorotetrapheny ldisiloxane." The analysis plan depends on pinpointing that specific data.

An In-Depth Technical Guide to 1,3-Dichlorotetraphenyldisiloxane: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichlorotetraphenyldisiloxane, a pivotal molecule in the field of organosilicon chemistry. The narrative traces its historical roots to the pioneering work of Frederic Stanley Kipping, detailing the evolution of its synthesis from the early 20th century to contemporary methods. Key physicochemical properties and spectroscopic data are presented, offering a thorough characterization of the compound. Furthermore, this guide elucidates the compound's significance as a versatile building block in the synthesis of complex silicone polymers and other advanced materials, with a forward-looking perspective on its potential applications in materials science and drug development.

Historical Perspective: The Dawn of Phenyl-Substituted Siloxanes

The discovery of 1,3-dichlorotetraphenyldisiloxane is intrinsically linked to the foundational explorations of organosilicon chemistry in the early 20th century. The seminal work in this field was conducted by the British chemist Frederic Stanley Kipping, who is widely regarded as the "father of silicone chemistry"[1][2]. His extensive research, published in a series of papers in the Journal of the Chemical Society, laid the groundwork for our understanding of the synthesis and reactivity of organosilicon compounds[3][4].

Kipping's investigations into the hydrolysis of dichlorodiphenylsilane (Ph₂SiCl₂) in 1912 were particularly groundbreaking[3][4]. While his primary focus was on the isolation and characterization of diphenylsilanediol (Ph₂Si(OH)₂), his work also detailed the formation of various condensation products. It is within this body of research that the genesis of 1,3-dichlorotetraphenyldisiloxane can be found, as the controlled hydrolysis of dichlorodiphenylsilane inevitably leads to the formation of this dimeric siloxane. Although Kipping may not have explicitly isolated and named this specific compound in his initial publications, his detailed study of the complex mixtures resulting from the hydrolysis of dichlorodiphenylsilane provided the first evidence of its existence.

The early synthesis of such compounds was not a straightforward process. The reaction of Grignard reagents with silicon tetrachloride, a method also explored by Kipping, often resulted in a mixture of phenyl-substituted chlorosilanes[5]. The subsequent hydrolysis of dichlorodiphenylsilane was a vigorous reaction, yielding a complex array of linear and cyclic polysiloxanes. The isolation of specific oligomers like 1,3-dichlorotetraphenyldisiloxane from this mixture would have been a significant challenge with the analytical techniques available at the time.

The Chemistry of Synthesis: From Historical Methods to Modern Protocols

The synthesis of 1,3-dichlorotetraphenyldisiloxane fundamentally relies on the controlled hydrolysis of dichlorodiphenylsilane. The reaction proceeds through the initial formation of the highly reactive diphenylsilanediol, which then undergoes condensation.

Foundational Synthetic Pathway: Hydrolysis of Dichlorodiphenylsilane

The reaction can be conceptualized in the following steps:

-

Hydrolysis: Dichlorodiphenylsilane reacts with water to form diphenylsilanediol and hydrochloric acid.

Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl

-

Condensation: Two molecules of diphenylsilanediol can condense to form tetraphenyldisiloxane-1,3-diol, with the elimination of a water molecule.

2Ph₂Si(OH)₂ → (HO)Ph₂SiOSiPh₂(OH) + H₂O

-

Formation of 1,3-Dichlorotetraphenyldisiloxane: In the presence of excess dichlorodiphenylsilane or under conditions where the hydrolysis is incomplete, a diphenylsilanediol molecule can react with a dichlorodiphenylsilane molecule to yield 1,3-dichlorotetraphenyldisiloxane.

Ph₂Si(OH)₂ + Ph₂SiCl₂ → ClPh₂SiOSiPh₂Cl + H₂O

This foundational pathway highlights the delicate balance of reaction conditions required to favor the formation of the desired dichlorodisiloxane over other polymeric or cyclic byproducts.

Figure 1: Simplified reaction pathway for the formation of 1,3-Dichlorotetraphenyldisiloxane.

Modern Experimental Protocol for Synthesis

A contemporary approach to the synthesis of 1,3-dichlorotetraphenyldisiloxane involves the careful control of stoichiometry and reaction conditions to maximize the yield of the desired product.

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Deionized water

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser, a solution of dichlorodiphenylsilane in anhydrous diethyl ether is prepared.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

A stoichiometric amount of deionized water, calculated to favor the formation of the dimer, is added dropwise to the stirred solution of dichlorodiphenylsilane. The rate of addition is crucial to control the exothermicity of the reaction and to prevent the formation of higher molecular weight polymers.

-

After the addition is complete, the reaction mixture is allowed to stir for a specified period while gradually warming to room temperature.

-

The reaction mixture is then carefully neutralized with a saturated sodium bicarbonate solution to quench the hydrochloric acid byproduct.

-

The organic layer is separated, washed with deionized water, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization to yield pure 1,3-dichlorotetraphenyldisiloxane.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The use of an anhydrous aprotic solvent like diethyl ether is critical to control the hydrolysis reaction. It provides a medium for the reactants and helps to dissipate the heat generated.

-

Low Temperature: Conducting the reaction at a low temperature slows down the rate of hydrolysis and condensation, allowing for greater control over the product distribution and minimizing the formation of undesirable high molecular weight polymers.

-

Stoichiometric Control of Water: The precise amount of water added is a key parameter. A limited amount of water favors the formation of the dimeric 1,3-dichlorotetraphenyldisiloxane rather than complete hydrolysis to the diol and subsequent polymerization.

-

Neutralization: The neutralization step is essential to remove the corrosive hydrochloric acid byproduct, which can catalyze further unwanted side reactions.

Figure 2: Step-by-step workflow for the modern synthesis of 1,3-Dichlorotetraphenyldisiloxane.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 1,3-dichlorotetraphenyldisiloxane is essential for its application in research and development.

Table 1: Physicochemical Properties of 1,3-Dichlorotetraphenyldisiloxane

| Property | Value |

| Molecular Formula | C₂₄H₂₀Cl₂O₂Si₂ |

| Molecular Weight | 483.5 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-78 °C |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in many organic solvents (e.g., diethyl ether, toluene, dichloromethane); reacts with protic solvents (e.g., water, alcohols) |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of 1,3-dichlorotetraphenyldisiloxane.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.2 and 7.8 ppm, corresponding to the protons of the four phenyl groups attached to the silicon atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will exhibit signals corresponding to the carbon atoms of the phenyl groups. Typically, four distinct signals for the aromatic carbons are expected due to the symmetry of the molecule. The chemical shifts for these carbons generally appear in the range of 128-135 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum is a powerful tool for identifying the key functional groups within the molecule. The Aldrich FT-IR Collection confirms the availability of a reference spectrum for dichlorotetraphenyldisiloxane[4]. Key characteristic absorption bands include:

-

Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1050-1100 cm⁻¹. This is a hallmark of the siloxane linkage.

-

Si-Ph stretching: Characteristic bands for the silicon-phenyl bond are expected around 1430 cm⁻¹ and 1120 cm⁻¹.

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl rings.

-

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings.

-

Si-Cl stretching: A stretching vibration for the silicon-chlorine bond is expected in the 450-600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the mass of 1,3-dichlorotetraphenyldisiloxane. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would involve the cleavage of the Si-Ph and Si-O bonds.

Applications and Future Outlook

1,3-Dichlorotetraphenyldisiloxane serves as a crucial difunctional building block in the synthesis of more complex organosilicon compounds. Its two reactive chlorine atoms allow for a wide range of chemical transformations, making it a valuable precursor for:

-

Silicone Polymers: It can be used in the synthesis of well-defined, phenyl-substituted silicone oligomers and polymers. The incorporation of phenyl groups enhances the thermal stability, refractive index, and radiation resistance of the resulting materials.

-

Functionalized Siloxanes: The chlorine atoms can be substituted by various functional groups through reactions with alcohols, amines, or organometallic reagents, leading to a diverse array of functionalized disiloxanes. These materials can find applications as cross-linking agents, surface modifiers, and precursors for hybrid organic-inorganic materials.

-

Drug Development: In the context of drug development, organosilicon compounds are being explored for their potential to modify the pharmacokinetic properties of drug candidates. The lipophilic nature of the phenyl groups and the tunable reactivity of the siloxane backbone make 1,3-dichlorotetraphenyldisiloxane an interesting scaffold for medicinal chemistry research.

The continued exploration of the reactivity of 1,3-dichlorotetraphenyldisiloxane is expected to open up new avenues for the design and synthesis of advanced materials with tailored properties for a wide range of applications, from high-performance engineering plastics to novel therapeutic agents.

Conclusion

From its origins in the pioneering studies of Frederic Stanley Kipping to its current role as a versatile synthetic intermediate, 1,3-dichlorotetraphenyldisiloxane holds a significant place in the field of organosilicon chemistry. This technical guide has provided a comprehensive overview of its history, synthesis, characterization, and applications. As research in materials science and drug discovery continues to advance, the importance of fundamental building blocks like 1,3-dichlorotetraphenyldisiloxane is poised to grow, enabling the development of next-generation technologies and therapies.

References

-

Kipping, F. S. (1912). CCXXIII.—Organic derivatives of silicon. Part XVI. The preparation and properties of diphenylsilicanediol. J. Chem. Soc., Trans., 101, 2108-2125. [Link][3][4]

-

Kipping, F. S. (1912). CCXXIV.—Organic derivatives of silicon. Part XVII. Some condensation products of diphenylsilicanediol. J. Chem. Soc., Trans., 101, 2125-2142. [Link][1]

-

Challenger, F., & Kipping, F. S. (1910). XVI.—Organic derivatives of silicon. Part XII. Dibenzylethylpropylsilicane and sulphonic acids derived from it. J. Chem. Soc., Trans., 97, 142-154. [Link][2]

-

Kipping, F. S. (1907). XXII.—Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol, its sulphonation, and the resolution of the dl-sulphonic derivative into its optically active components. J. Chem. Soc., Trans., 91, 209-240. [Link]

-

Smith, T. A., & Kipping, F. S. (1912). CCLXV.—A study of some organic derivatives of tin as regards their relation to the corresponding silicon compounds. J. Chem. Soc., Trans., 101, 2553-2563. [Link]

-

Kipping, F. S. (1895). XIX.—Stereoisomeric αα′-dimethylpimelic acids. J. Chem. Soc., Trans., 67, 139-155. [Link]

-

Alberman, K. B., & Kipping, F. B. (1951). 169. Experiments in the cyclobutane series. Part I. J. Chem. Soc. (Resumed), 779-781. [Link]

- Rochow, E. G. (1951). An Introduction to the Chemistry of the Silicones. John Wiley & Sons, Inc.

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons, Inc.

-

Voronkov, M. G., Mileshkevich, V. P., & Yuzhelevskii, Y. A. (1976). The Siloxane Bond. Consultants Bureau.[5]

- Andrianov, K. A. (1965). Metalorganic Polymers. Interscience Publishers.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. CCXXIV.—Organic derivatives of silicon. Part XVII. Some condensation products of diphenylsilicanediol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. CCXXIII.—Organic derivatives of silicon. Part XVI. The preparation and properties of diphenylsilicanediol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Basic reactivity of 1,3-Dichlorotetraphenyldisiloxane with nucleophiles

An In-Depth Technical Guide to the Basic Reactivity of 1,3-Dichlorotetraphenyldisiloxane with Nucleophiles

Introduction: The Versatile Siloxane Building Block

1,3-Dichlorotetraphenyldisiloxane, [(Ph₂SiCl)₂O], is a pivotal intermediate in organosilicon chemistry. Its structure, featuring two electrophilic silicon centers bridged by an oxygen atom and substituted with bulky phenyl groups, provides a unique combination of reactivity and stability. The two chloro-substituents are excellent leaving groups, making this molecule a versatile precursor for the synthesis of a wide array of functionalized disiloxanes and larger polysiloxane structures. Understanding its fundamental reactivity with nucleophiles is critical for researchers in materials science and drug development who leverage siloxane-based compounds for applications ranging from high-performance polymers to specialized protecting groups in organic synthesis.[1] This guide provides an in-depth analysis of the core reactivity principles, reaction mechanisms, and practical methodologies for engaging this key molecule with various nucleophilic partners.

The Si-Cl Bond: A Gateway to Siloxane Functionalization

The reactivity of 1,3-dichlorotetraphenyldisiloxane is dominated by the nature of the silicon-chlorine bond. Silicon is less electronegative than carbon and more electropositive than chlorine, resulting in a highly polarized Si-Cl bond. This polarization imparts a significant partial positive charge (δ+) on the silicon atom, rendering it a hard electrophile, susceptible to attack by a wide range of nucleophiles.[2] Unlike the analogous C-Cl bond, the Si-Cl bond is longer and the silicon atom is larger, which reduces steric hindrance and allows for easier nucleophilic access to the electrophilic center.[3]

The SN2@Si Mechanism: A Departure from Carbon Chemistry

Nucleophilic substitution at a silicon center is a cornerstone of its chemistry. While often analogized to the bimolecular nucleophilic substitution (SN2) reaction at carbon (SN2@C), the mechanism at silicon (SN2@Si) possesses distinct and critical differences.

It is well-established that the SN2@C reaction proceeds through a high-energy, five-coordinate transition state, represented by a double-well potential energy surface (PES) with a central barrier.[4][5] In contrast, the SN2@Si reaction typically proceeds through a more stable, pentacoordinate intermediate (a trigonal bipyramidal structure), resulting in a single-well PES without a significant central energy barrier.[3][4] This fundamental difference arises from silicon's ability to utilize its available d-orbitals to accommodate the incoming nucleophile, stabilizing the five-coordinate state. The larger size of the silicon atom also reduces the steric repulsion that destabilizes the transition state in carbon chemistry.[3]

The general mechanism involves the nucleophile attacking the silicon center, forming the pentacoordinate intermediate, followed by the departure of the chloride leaving group. The stereochemistry of the reaction typically proceeds with inversion of configuration, similar to the SN2@C reaction.

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Nucleophilic substitution at silicon [almerja.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Structural Investigation of 1,3-Dichlorotetraphenyldisiloxane: A Technical Guide

Introduction: The Architectural Significance of Phenyl-Substituted Disiloxanes

Disiloxanes, characterized by the Si-O-Si linkage, form the fundamental backbone of silicone polymers and serve as crucial building blocks in materials science and synthetic chemistry. The introduction of phenyl substituents onto the silicon atoms imparts unique properties, including enhanced thermal stability, refractive index, and specific intermolecular interactions, making phenyl-substituted siloxanes and polysiloxanes valuable in advanced materials applications. 1,3-Dichlorotetraphenyldisiloxane, with its reactive chlorine atoms and bulky phenyl groups, represents a key intermediate for the synthesis of well-defined organosilicon compounds and polymers. Understanding the three-dimensional structure and electronic properties of this molecule is paramount for predicting its reactivity and designing novel materials.

This technical guide provides a comprehensive overview of the structural characteristics of 1,3-Dichlorotetraphenyldisiloxane, drawing upon experimental data from closely related analogs and outlining a robust theoretical framework for its in-depth computational analysis. For researchers and professionals in drug development, the precise control over the geometry and reactivity of such silicon-containing scaffolds is of growing interest for creating novel therapeutic agents and delivery systems.

Molecular Architecture: Insights from a Close Analog

In a study on chloropentaphenyldisiloxane, single-crystal X-ray diffraction analysis revealed key intramolecular bond lengths and angles of the disiloxane backbone.[1][2] It was observed that the Si-O bond adjacent to the silicon atom bearing the chlorine substituent is significantly shorter than the other Si-O bond.[1][2] This suggests a degree of electronic influence from the electronegative chlorine atom on the siloxane bond. Furthermore, the Si-O-Si bond angle in chloro-substituted disiloxanes has been noted to be wider than in corresponding methoxy- or amino-disiloxanes, a feature that would be anticipated in 1,3-Dichlorotetraphenyldisiloxane as well.[2]

The crystal packing of chloropentaphenyldisiloxane is dominated by weak intermolecular interactions, specifically C-H···π and C-H···Cl hydrogen bonds, as revealed by Hirshfeld surface analysis.[1][2] The phenyl C-H bonds act as donors in these interactions.[1][2] It is highly probable that similar intermolecular forces govern the solid-state structure of 1,3-Dichlorotetraphenyldisiloxane, influencing its crystal packing and macroscopic properties.

Proposed Theoretical Workflow for Structural Elucidation

To gain a precise understanding of the structure and electronic properties of 1,3-Dichlorotetraphenyldisiloxane, a rigorous computational study employing Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for accurately predicting the geometries and vibrational frequencies of organosilicon compounds.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Objective: To determine the lowest energy conformation of the molecule.

-

Methodology: The initial structure of 1,3-Dichlorotetraphenyldisiloxane will be built using molecular modeling software. A conformational search will be performed to identify the most stable rotamers of the phenyl groups. The geometry of the most stable conformer will then be optimized using a suitable DFT functional (e.g., B3LYP or ωB97xD) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the electronic distribution around the silicon and chlorine atoms.

-

-

Frequency Calculations:

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Methodology: Vibrational frequency calculations will be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface. The calculated vibrational modes can be compared with experimental spectroscopic data for validation.

-

-

Electronic Structure Analysis:

-

Objective: To understand the distribution of electrons within the molecule and identify reactive sites.

-

Methodology:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and delocalization of electron density.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to predict the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

-

Below is a Graphviz diagram illustrating the proposed theoretical workflow:

Caption: Proposed workflow for the theoretical study of 1,3-Dichlorotetraphenyldisiloxane.

Predicted Structural Parameters and Reactivity

Based on the experimental data for chloropentaphenyldisiloxane and general principles of organosilicon chemistry, we can predict several key structural features for 1,3-Dichlorotetraphenyldisiloxane.

| Parameter | Predicted Value/Characteristic | Rationale |

| Si-O Bond Length | ~1.60 - 1.63 Å | Based on the crystal structure of chloropentaphenyldisiloxane.[1][2] |

| Si-Cl Bond Length | ~2.05 - 2.08 Å | Typical Si-Cl bond lengths in chlorosilanes. |

| Si-O-Si Bond Angle | > 145° | Chloro-substituted disiloxanes tend to have wider Si-O-Si angles.[2] |

| Phenyl Group Orientation | Rotated to minimize steric hindrance | The bulky phenyl groups will adopt conformations that reduce steric clash. |

The reactive sites of 1,3-Dichlorotetraphenyldisiloxane are primarily the two silicon-chlorine bonds. The silicon atoms are electrophilic and susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. This reactivity makes the molecule a valuable precursor for the synthesis of more complex siloxane structures and polymers. For example, it can be used to prepare silicon-based fluorene polymers and ansa-metallocene compounds. Related dichlorodisiloxanes, such as the tetraisopropyl derivative, are also widely used as intermediates in organosilicon chemistry and for the preparation of high-performance materials.[3]

The molecular structure of 1,3-Dichlorotetraphenyldisiloxane can be visualized as follows:

Caption: Schematic of the 1,3-Dichlorotetraphenyldisiloxane molecule.

Conclusion and Future Directions

While direct experimental and theoretical studies on 1,3-Dichlorotetraphenyldisiloxane are limited, a comprehensive understanding of its structure and reactivity can be formulated by leveraging data from closely related analogs and established computational methodologies. The proposed DFT workflow provides a clear path for elucidating the precise geometric and electronic features of this important organosilicon intermediate. Such theoretical insights are crucial for the rational design of novel phenyl-substituted polysiloxanes and other silicon-containing materials with tailored properties for a wide range of applications, from high-performance polymers to specialized molecules in medicinal chemistry. Future experimental work to determine the crystal structure of 1,3-Dichlorotetraphenyldisiloxane would be invaluable for validating and refining the theoretical models presented in this guide.

References

-

MDPI. Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. [Link]

-

Publikationsserver der Universität Regensburg. Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. [Link]

Sources

An In-depth Technical Guide to the Core Applications of 1,3-Dichlorotetraphenyldisiloxane

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the synthesis, properties, and potential applications of 1,3-Dichlorotetraphenyldisiloxane. While direct literature on this specific analogue is limited, this guide synthesizes information from foundational organosilicon chemistry and draws parallels from well-documented analogues, such as 1,3-dichlorotetraisopropyldisiloxane and 1,3-dichlorotetramethyldisiloxane, to project its utility. The focus is on its potential as a crucial bifunctional protecting group, a monomer for high-performance polysiloxanes, and a versatile synthetic intermediate. This document is intended to serve as a foundational resource for researchers venturing into the use of sterically hindered and phenyl-substituted disiloxanes.

Introduction: The Architectural Promise of Phenyl-Substituted Disiloxanes

Organosilicon chemistry has provided a versatile toolkit for synthetic chemists, with chlorosilanes being fundamental building blocks. Among these, bifunctional chlorosiloxanes offer unique advantages in the construction of complex molecular architectures. 1,3-Dichlorotetraphenyldisiloxane, with its rigid tetraphenyl substitution, presents a compelling yet underexplored platform for advanced applications. The phenyl groups are anticipated to impart significant thermal stability, unique electronic properties, and steric hindrance, influencing its reactivity and the characteristics of its derivatives.

This guide will first elucidate the probable synthetic pathways to 1,3-Dichlorotetraphenyldisiloxane, grounded in the established chemistry of its precursors. Subsequently, we will explore its potential applications, drawing logical inferences from its structural analogues.

Synthesis and Physicochemical Properties

The synthesis of 1,3-Dichlorotetraphenyldisiloxane is logically approached through the controlled hydrolysis of diphenyldichlorosilane, followed by chlorination.

Plausible Synthetic Pathway

The primary route to the tetraphenyldisiloxane backbone involves the hydrolysis of diphenyldichlorosilane. This reaction, if not carefully controlled, can lead to a mixture of linear and cyclic polysiloxanes.[1] To favor the formation of the disiloxane diol, specific reaction conditions are necessary.

Step 1: Synthesis of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol

The hydrolysis of diphenyldichlorosilane in the presence of a mild base can yield the corresponding silanediol.[1] A reported method for preparing diphenylsilanediol involves the hydrolysis of diphenyldichlorosilane in water, followed by dissolution of the crude product in acetone and neutralization with sodium bicarbonate to a pH of 5.5 to 6.8.[2] This approach minimizes the formation of high-molecular-weight polymers.[2]

Experimental Protocol: Synthesis of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol (Hypothetical)

-

To a stirred solution of diphenyldichlorosilane in a suitable organic solvent (e.g., diethyl ether or toluene), slowly add a stoichiometric amount of water at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Neutralize the resulting hydrochloric acid with a mild base, such as sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1,1,3,3-Tetraphenyldisiloxane-1,3-diol, which can be further purified by recrystallization.

Step 2: Chlorination of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol

The conversion of the diol to the corresponding dichloro derivative can be achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) or a similar reagent in an inert solvent would be a standard approach.

Experimental Protocol: Synthesis of 1,3-Dichlorotetraphenyldisiloxane (Hypothetical)

-

Dissolve 1,1,3,3-Tetraphenyldisiloxane-1,3-diol in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and slowly add a slight excess of a chlorinating agent (e.g., thionyl chloride).

-

After the addition, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent and excess reagent under reduced pressure.

-

The crude 1,3-Dichlorotetraphenyldisiloxane can be purified by vacuum distillation or chromatography.

Diagram: Proposed Synthesis of 1,3-Dichlorotetraphenyldisiloxane

Caption: Proposed two-step synthesis of 1,3-Dichlorotetraphenyldisiloxane.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₄H₂₀Cl₂Osi₂ | Based on chemical structure |

| Molecular Weight | 451.5 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other chlorosiloxanes |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene) | Expected behavior for a nonpolar organosilicon compound |

| Reactivity | Highly moisture-sensitive; reacts with protic solvents | The Si-Cl bond is readily hydrolyzed. |

Core Applications: A Preliminary Investigation

The applications of 1,3-Dichlorotetraphenyldisiloxane can be projected from the well-established uses of its tetraisopropyl and tetramethyl analogues.[3][4] The presence of bulky phenyl groups is expected to introduce unique steric and electronic effects.

As a Bifunctional Protecting Group

1,3-Dihalo-1,1,3,3-tetra(organyl)disiloxanes are extensively used as protecting group reagents in organic synthesis.[3] The tetraisopropyl analogue, for instance, is a silylating reagent that allows for the simultaneous protection of 3'- and 5'-hydroxy functions of ribonucleosides.[5][6]

Mechanism of Protection:

The two electrophilic silicon atoms can react with two nucleophilic hydroxyl groups to form a stable cyclic silyl ether. The steric bulk of the phenyl groups in 1,3-Dichlorotetraphenyldisiloxane would likely lead to high regioselectivity in the protection of diols.

Diagram: Protection of a 1,3-Diol

Sources

- 1. Page loading... [guidechem.com]

- 2. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]

- 3. US6284907B1 - Process for the preparation of 1,3-dihalo-1,1,3,3-tetra(organyl) disiloxanes - Google Patents [patents.google.com]

- 4. dakenchem.com [dakenchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 | CID 172404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Dichlorotetraphenyldisiloxane as a Robust Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Polyol Synthesis with the Tetraphenyldisiloxane Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in the realms of carbohydrate chemistry and natural product synthesis, the judicious protection of diol functionalities is paramount. The 1,1,3,3-tetraphenyldisiloxane-1,3-diyl (TPDS) group, installed using 1,3-dichlorotetraphenyldisiloxane, has emerged as a valuable tool for the simultaneous protection of 1,2- and 1,3-diols. This bulky and robust protecting group offers a distinct stability profile, rendering it orthogonal to many other commonly employed protecting groups.

The TPDS group forms a stable seven-membered ring with 1,3-diols and a six-membered ring with 1,2-diols. Its stability to a range of reaction conditions, coupled with its reliable deprotection under specific fluoride-mediated protocols, makes it an excellent choice for complex synthetic routes where other protecting groups might fail. The phenyl substituents on the silicon atoms provide significant steric hindrance, which not only contributes to the stability of the protected diol but can also influence the stereochemical outcome of subsequent reactions.

This guide provides a comprehensive overview of the application of 1,3-dichlorotetraphenyldisiloxane as a diol protecting group, including detailed experimental protocols for both the protection and deprotection steps, insights into its stability, and a discussion of its strategic use in synthesis.

Mechanism of Protection: A Stepwise Approach

The protection of a diol with 1,3-dichlorotetraphenyldisiloxane proceeds via a two-step nucleophilic substitution mechanism. The reaction is typically carried out in the presence of a base, such as pyridine, which serves as both a solvent and an acid scavenger.

-

Initial Silylation: One of the hydroxyl groups of the diol acts as a nucleophile, attacking one of the electrophilic silicon atoms of the 1,3-dichlorotetraphenyldisiloxane. This results in the displacement of a chloride ion and the formation of a silyl ether intermediate. The liberated HCl is neutralized by the pyridine.

-

Intramolecular Cyclization: The second hydroxyl group of the diol then undergoes an intramolecular nucleophilic attack on the remaining chlorosilyl moiety, displacing the second chloride ion and forming the cyclic 1,1,3,3-tetraphenyldisiloxane-1,3-diyl protected diol.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of Diol Protection.

Experimental Protocols

The following protocols are based on established procedures for the analogous and widely used 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS) protecting group.[1] These conditions are expected to be readily adaptable for the tetraphenyl analog, with minor optimizations potentially required depending on the specific diol substrate.

Protocol 1: Protection of a Diol using 1,3-Dichlorotetraphenyldisiloxane

This protocol describes a general procedure for the formation of a 1,1,3,3-tetraphenyldisiloxane-1,3-diyl protected diol.

Materials:

-

Diol substrate (1.0 equiv)

-

1,3-Dichlorotetraphenyldisiloxane (1.05 equiv)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM, optional, for substrates with poor solubility in pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 equiv).

-

Dissolve the diol in anhydrous pyridine (concentration typically 0.1-0.5 M). If the diol has poor solubility in pyridine, a co-solvent such as anhydrous DCM can be used.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1,3-dichlorotetraphenyldisiloxane (1.05 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired protected diol.

Protocol 2: Deprotection of a 1,1,3,3-Tetraphenyldisiloxane-1,3-diyl Protected Diol

The cleavage of the TPDS group is most effectively achieved using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the most common reagent.[2]

Materials:

-

TPDS-protected diol (1.0 equiv)

-